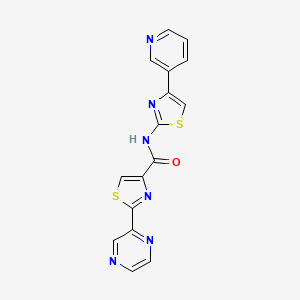

2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-pyrazin-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N6OS2/c23-14(13-9-24-15(20-13)11-7-18-4-5-19-11)22-16-21-12(8-25-16)10-2-1-3-17-6-10/h1-9H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQXETZZANUKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic components, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the thiazole and pyrazine rings.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives, including those similar to 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide, exhibit significant antimicrobial activity. For instance, compounds with thiazole cores have shown effectiveness against Mycobacterium tuberculosis, a critical global health concern. Studies have demonstrated that specific substitutions at the C-4 position of the thiazole scaffold can enhance antibacterial properties, suggesting that similar modifications in the target compound could yield potent antimycobacterial agents .

Anticancer Activity

Recent evaluations of thiazole-based compounds reveal promising anticancer activity. In vitro studies have highlighted the ability of certain thiazole derivatives to inhibit the proliferation of various cancer cell lines. For example, compounds with structural similarities to this compound have shown cytostatic effects against non-small cell lung cancer and colorectal carcinoma cells . The structure–activity relationship (SAR) studies suggest that specific functional groups can significantly impact their efficacy as anticancer agents.

Therapeutic Uses

Cardiovascular Health

There is emerging evidence that compounds like this compound may serve as HDL cholesterol stimulants. This property is particularly beneficial for therapeutic strategies aimed at treating conditions such as dyslipidemia and atherosclerosis . The modulation of cholesterol levels could play a crucial role in preventing cardiovascular diseases.

Corrosion Inhibition

Beyond biological applications, this compound has been investigated for its potential as a corrosion inhibitor in metal surfaces. Studies have shown that thiazole derivatives can effectively protect copper surfaces from corrosion in acidic environments, indicating their utility in materials science and engineering applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Pyrazine ring : Contributes to the compound's electronic properties.

- Thiazole rings : Known for their biological activity, particularly in antimicrobial and anti-inflammatory agents.

- Pyridine moiety : Often enhances the lipophilicity and biological interaction of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities.

Antibacterial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. Specifically, compounds with a similar thiazole-pyridine framework have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving a selectivity index (SI) of 26 against this pathogen . The presence of the pyridine unit at the C-4 position of the thiazole core is critical for maintaining this activity .

Anti-inflammatory Activity

Compounds structurally related to This compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. For instance, thiazole derivatives with specific substitutions have demonstrated strong inhibition of COX activity, correlating with reduced carrageenin-induced inflammation in animal models . This suggests that similar mechanisms may be applicable to our compound.

Anticancer Activity

Recent studies have also evaluated thiazole derivatives for anticancer properties. For example, novel thiazole carboxamide derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating potential for further development in cancer therapeutics . The structural features of these compounds often correlate with their biological activity, emphasizing the importance of SAR studies.

The mechanism by which This compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the thiazole and pyridine rings can significantly alter potency and selectivity against specific targets.

- Lipophilicity : The balance between hydrophilicity and lipophilicity is essential for cellular uptake and bioavailability.

Case Studies

Several studies have explored the biological activity of compounds similar to This compound :

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction optimizations for 2-(pyrazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-4-carboxamide?

- Methodology : The synthesis involves multi-step organic reactions. A thiazole core is typically formed via the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under controlled temperatures (60–80°C) and inert atmospheres . Subsequent steps include coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce pyridine and pyrazine moieties. For example, tert-butyl intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) are synthesized using sequential cyanide substitution and MnO₂-mediated oxidations . Optimization focuses on solvent choice (e.g., anhydrous DCM or THF), catalyst selection (e.g., PdCl₂ for cross-couplings), and purification via silica gel chromatography .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodology : Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.8–8.5 ppm for pyridine protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 410.05 [M+H]⁺) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK4/6 inhibition) using recombinant proteins and ATP-competitive substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Methodology :

- Analog synthesis : Replace pyrazine with pyridazine or modify the thiazole’s substituents (e.g., tolyl vs. phenyl groups) to assess activity changes .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with CDK4/6 and identify key interactions (e.g., hydrogen bonds with Val96 or Asp104) .

- In vitro validation : Compare IC₅₀ values of analogs to correlate structural features with potency .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and metabolite profiling (LC-MS/MS) to identify stability or absorption issues .

- Tissue distribution : Radiolabeled compound tracking (¹⁴C or ³H) in rodent models to assess target organ penetration .

- Metabolite identification : Incubate the compound with liver microsomes to detect inactive or toxic derivatives .

Q. What strategies confirm multi-target mechanisms of action?

- Methodology :

- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

- Kinase selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to detect off-target effects .

- CRISPR-Cas9 knockout : Validate target dependency by deleting suspected genes (e.g., CDK4) and re-testing compound efficacy .

Q. How to assess solution-phase stability under physiological conditions?

- Methodology :

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Light/oxygen sensitivity : Store samples under varying conditions (dark vs. UV light, N₂ vs. air) and track decomposition .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data?

- Methodology :

- Nonlinear regression : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model to calculate IC₅₀/EC₅₀ .

- Synergy analysis : Chou-Talalay method for combination studies (e.g., with cisplatin) to compute combination indices (CI) .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

- Methodology :

- Library design : Generate 50–100 analogs via parallel synthesis (e.g., microwave-assisted reactions) .

- Automated assays : Use 384-well plates and robotic liquid handlers for rapid IC₅₀ determination .

- QSAR modeling : Train machine learning models (e.g., Random Forest) on HTS data to predict active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.